

# Pivaloylacetoneitrile: A Comprehensive Spectroscopic Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Pivaloylacetoneitrile

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## Introduction

**Pivaloylacetoneitrile**, also known as 4,4-dimethyl-3-oxopentanenitrile, is a chemical compound with the molecular formula  $C_7H_{11}NO$  and a molecular weight of 125.17 g/mol <sup>[1]</sup> It serves as a valuable intermediate in the synthesis of various organic molecules, including heterocyclic compounds and pharmaceutical agents. This technical guide provides an in-depth overview of the spectral data for **pivaloylacetoneitrile**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the replication and verification of these findings.

## Spectroscopic Data

The following sections present the key spectral data for **pivaloylacetoneitrile** in a structured tabular format for ease of reference and comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

#### <sup>1</sup>H NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **pivaloylacetonitrile** was acquired in deuterated chloroform ( $\text{CDCl}_3$ ) at 400 MHz.[1]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.679	s	2H	$-\text{CH}_2-$
1.211	s	9H	$-\text{C}(\text{CH}_3)_3$

### $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectral data provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
202.1	$\text{C}=\text{O}$
114.2	CN
44.0	$-\text{C}(\text{CH}_3)_3$
31.9	$-\text{CH}_2-$
26.2	$-\text{C}(\text{CH}_3)_3$

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **pivaloylacetonitrile** was obtained from a KBr disc.[1]

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2970	Strong	C-H stretch (alkane)
2260	Medium	$\text{C}\equiv\text{N}$ stretch (nitrile)
1720	Strong	$\text{C}=\text{O}$ stretch (ketone)
1480, 1370	Medium	C-H bend (alkane)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The following data was obtained via electron ionization (EI) at 75 eV.<sup>[1]</sup>

m/z	Relative Intensity (%)	Proposed Fragment
125	10.9	[M] <sup>+</sup> (Molecular Ion)
97	10.9	[M - CO] <sup>+</sup>
82	4.1	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
69	8.2	[C <sub>4</sub> H <sub>5</sub> O] <sup>+</sup>
57	100.0	[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> (Base Peak)
41	61.4	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### NMR Spectroscopy

**Sample Preparation:** A sample of approximately 0.036 g of **pivaloylacetonitrile** was dissolved in 0.5 ml of deuterated chloroform (CDCl<sub>3</sub>).<sup>[1]</sup> Tetramethylsilane (TMS) was used as an internal standard.

**Instrumentation and Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz NMR spectrometer.<sup>[1]</sup> For <sup>1</sup>H NMR, the spectral width was set to encompass the expected chemical shift range. For <sup>13</sup>C NMR, broadband proton decoupling was employed to simplify the spectrum.

### Infrared (IR) Spectroscopy

**Sample Preparation:** A small amount of **pivaloylacetonitrile** was ground with dry potassium bromide (KBr) powder using a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.<sup>[1]</sup>

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the KBr pellet was first obtained and then subtracted from the sample spectrum to yield the final spectrum.

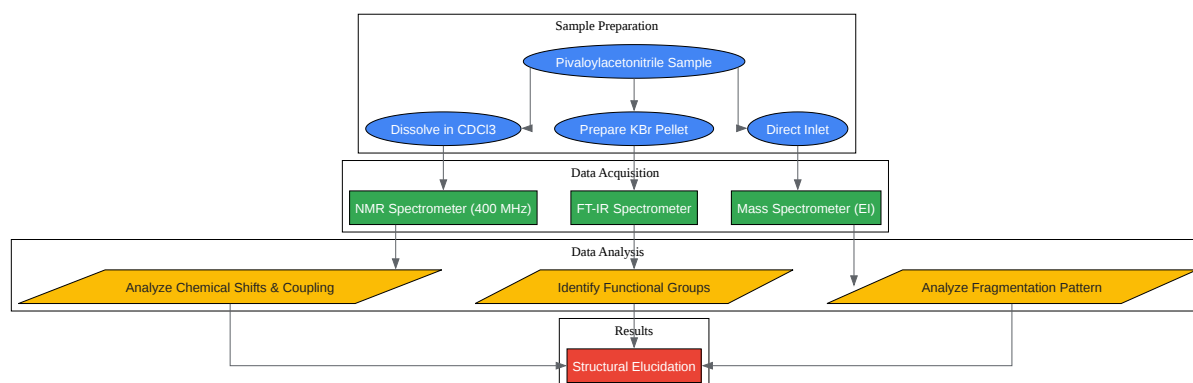
## Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample was introduced into the mass spectrometer, and electron ionization (EI) was used to generate ions. The electron energy was set to 75 eV.  
[\[1\]](#)

Instrumentation and Data Acquisition: A mass spectrometer with a source temperature of 220 °C and a sample temperature of 160 °C was used. The resulting ions were separated according to their mass-to-charge ratio and detected to generate the mass spectrum.  
[\[1\]](#)

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like **pivaloylacetonitrile**.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. Pivaloylacetone(59997-51-2) <sup>1</sup>H NMR spectrum [chemicalbook.com]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)